6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one
Brand Name: Vulcanchem
CAS No.: 154268-42-5
VCID: VC6575495
InChI: InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3
SMILES: CC1=CC(=CC2=C1SC(=O)O2)O
Molecular Formula: C8H6O3S
Molecular Weight: 182.19

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

CAS No.: 154268-42-5

Cat. No.: VC6575495

Molecular Formula: C8H6O3S

Molecular Weight: 182.19

* For research use only. Not for human or veterinary use.

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one - 154268-42-5

Specification

CAS No. 154268-42-5
Molecular Formula C8H6O3S
Molecular Weight 182.19
IUPAC Name 6-hydroxy-4-methyl-1,3-benzoxathiol-2-one
Standard InChI InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3
Standard InChI Key QQYJAGMAPKWBJA-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1SC(=O)O2)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound, 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one, reflects its bicyclic framework. The parent structure, 1,3-benzoxathiol-2-one, consists of a benzene ring fused to a five-membered oxathiolone ring containing one oxygen and one sulfur atom. Substituents are positioned as follows:

  • A hydroxyl (-OH) group at the 6-position of the benzene ring.

  • A methyl (-CH₃) group at the 4-position of the oxathiolone ring.

The molecular formula is C8H6O3S\text{C}_8\text{H}_6\text{O}_3\text{S}, with a molecular weight of 182.20 g/mol. The planar aromatic system and electronic effects of the substituents influence its reactivity and intermolecular interactions .

Synthetic Methodologies

Reaction Pathways

The synthesis of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one can be inferred from analogous procedures for benzoxathiolone derivatives (Table 1) :

Table 1: Synthetic routes for benzoxathiolone derivatives

StepReactionReagents/ConditionsYieldReference
1NitrationHNO₃ (65%), CH₂Cl₂, rt, 2 h75%
2MethylationCH₃I, K₂CO₃, DMF, rt, 24 h74%
3Catalytic hydrogenation10% Pd/C, H₂ (20 bar), EtOH, 50°C, 6–8 h93%

Key considerations for synthesizing the target compound include:

  • Selective functionalization: Introducing the methyl group at the 4-position likely requires directed ortho-metallation or Friedel-Crafts alkylation prior to oxathiolone ring formation .

  • Hydroxyl group protection: The 6-hydroxy group may necessitate protection (e.g., as a methoxy group) during synthesis, followed by deprotection under acidic or reductive conditions .

Physicochemical Properties

Solubility and Stability

Benzoxathiolones generally exhibit limited water solubility due to their aromatic systems but show improved solubility in polar aprotic solvents like DMSO or DMF . The hydroxyl group at position 6 enhances hydrogen-bonding capacity, potentially increasing solubility in alcoholic solvents. Stability studies on related compounds indicate decomposition temperatures above 170°C, with melting points ranging from 98–217°C depending on substituents .

Crystallographic Insights

X-ray diffraction data for Schiff base analogs (e.g., compound 4q in ) reveal planar configurations with (E)-stereochemistry about the C=N bond. The oxathiolone ring adopts a slightly puckered conformation, while substituents like methyl groups influence crystal packing through van der Waals interactions .

Biological Activities and Mechanisms

CompoundACP-03 (Gastric)SKMEL-19 (Melanoma)HCT-116 (Colon)
4b12.39.814.1
4o8.97.210.5

Mechanistically, these compounds intercalate DNA and inhibit topoisomerase II, inducing apoptosis through caspase-3 activation . The methyl group at position 4 may enhance lipophilicity, improving cell membrane permeability.

Antivenom Applications

Sulfonamide-functionalized benzoxathiolones exhibit potent inhibition of snake venom toxins :

  • Coagulation inhibition: Compound 5b reduced clotting time by 78% for Bothrops jararaca venom.

  • Hemolytic activity: ED₅₀ values as low as 0.8 μM were observed against venom-induced RBC lysis.

The hydroxyl group at position 6 likely participates in hydrogen bonding with venom metalloproteinases, while the methyl group stabilizes hydrophobic interactions .

Structural-Activity Relationships (SAR)

Critical SAR trends for benzoxathiolone derivatives include:

  • Electron-donating groups (e.g., -OCH₃ at position 6) enhance antivenom activity by increasing electron density on the oxathiolone ring .

  • Hydrophobic substituents (e.g., -CH₃ at position 4) improve anticancer activity by facilitating passive diffusion across lipid bilayers .

  • Planarity of the ring system is essential for DNA intercalation, as demonstrated by molecular docking studies .

Industrial and Pharmacological Applications

Drug Development

The compound’s dual functionality (hydroxyl and methyl groups) makes it a versatile intermediate for:

  • Anticancer agents: Hybrid molecules combining benzoxathiolones with platinum complexes show synergistic effects .

  • Antivenom adjuvants: Co-administration with antiserum reduces edema by 72% in murine models .

Material Science

Benzoxathiolones serve as ligands for transition metal catalysts in asymmetric synthesis, leveraging the sulfur atom’s coordination capacity .

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